molecular formula C12H13N3O4 B13658990 tert-butyl 6-nitro-1H-indazole-3-carboxylate

tert-butyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B13658990
M. Wt: 263.25 g/mol
InChI Key: RSGTXHWRSLRNNL-UHFFFAOYSA-N
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Description

Tert-butyl 6-nitro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a tert-butyl ester in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole derivative followed by esterification. One common method includes the nitration of 1H-indazole-3-carboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 6-amino-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 6-nitro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Tert-butyl 6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-nitro-1H-indazole-3-carboxylate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, including enzymes and receptors. The indazole ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: Similar structure with an iodine atom instead of a hydrogen at the 3-position.

    6-nitro-1H-indazole-3-carboxylic acid: Lacks the tert-butyl ester group.

    1H-indazole-3-carboxylic acid: Lacks both the nitro group and the tert-butyl ester group.

Uniqueness

Tert-butyl 6-nitro-1H-indazole-3-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

tert-butyl 6-nitro-1H-indazole-3-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)10-8-5-4-7(15(17)18)6-9(8)13-14-10/h4-6H,1-3H3,(H,13,14)

InChI Key

RSGTXHWRSLRNNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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